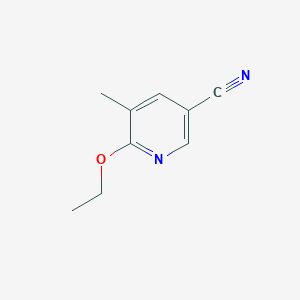

6-Ethoxy-5-methylnicotinonitrile

Description

Significance of Nicotinonitrile Derivatives in Contemporary Chemical Research

Nicotinonitrile derivatives are a cornerstone in modern chemical research, with their applications spanning medicinal chemistry, materials science, and agrochemicals. In the pharmaceutical realm, the nicotinonitrile moiety is a key component in several marketed drugs, valued for its ability to engage in various biological interactions. The cyano group can act as a hydrogen bond acceptor, and the pyridine (B92270) ring can participate in pi-stacking and other non-covalent interactions, making these derivatives potent inhibitors of enzymes and modulators of receptors. Research has demonstrated their utility as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. Beyond medicine, certain nicotinonitrile derivatives exhibit interesting photophysical properties, leading to their investigation as nonlinear optical materials and fluorescent probes.

Architectural Context of 6-Ethoxy-5-methylnicotinonitrile within Substituted Pyridines

This compound belongs to the class of substituted pyridines, which are pyridine rings bearing one or more functional groups. The reactivity and properties of a substituted pyridine are heavily influenced by the nature and position of its substituents. The pyridine ring is electron-deficient compared to benzene, a characteristic that is modulated by the electronic effects of its substituents.

In the case of this compound, the pyridine ring is adorned with three substituents: an ethoxy group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 3-position. The ethoxy group, with its oxygen atom, can donate electron density to the ring through resonance, while also exerting an electron-withdrawing inductive effect. The methyl group is a weak electron-donating group. The nitrile group is strongly electron-withdrawing. This combination of substituents creates a unique electronic landscape on the pyridine ring, influencing its reactivity in chemical syntheses and its potential for molecular interactions.

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in published literature, key identifiers and calculated properties have been reported.

| Property | Value | Source |

| CAS Number | 1355174-66-1 | bldpharm.com |

| Molecular Formula | C9H10N2O | bldpharm.com |

| Molecular Weight | 162.19 g/mol | bldpharm.com |

Note: The following physical properties are computationally estimated and should be considered as such.

| Property | Estimated Value |

| Boiling Point | 315.6±25.0 °C at 760 mmHg |

| Density | 1.11±0.1 g/cm³ |

| Flash Point | 144.7±23.2 °C |

| pKa | 0.82±0.10 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-ethoxy-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-3-12-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3 |

InChI Key |

KPVFVLIVNQWUAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 5 Methylnicotinonitrile and Its Analogues:

Conventional Synthetic Approaches

Conventional methods for synthesizing 6-ethoxy-5-methylnicotinonitrile and its analogs often rely on well-established reaction pathways that provide reliable access to the target structures, albeit sometimes with the trade-off of longer reaction times and multiple synthetic steps.

Multi-Step Synthetic Routes

Multi-step synthesis provides a versatile and controllable approach to constructing complex molecules like this compound. This strategy involves a sequence of individual reactions, allowing for the purification of intermediates at each stage, which can lead to high-purity final products. A common strategy involves the initial synthesis of a functionalized pyridine (B92270) ring, which is then elaborated to introduce the desired ethoxy, methyl, and cyano groups.

One potential multi-step pathway begins with the construction of a substituted pyridine core, followed by the sequential introduction of the required functional groups. For instance, a starting material could be a readily available chloropyridine derivative, which can then undergo nucleophilic substitution to introduce the ethoxy group. Subsequent steps could involve the introduction of the methyl and cyano functionalities through various organic transformations. The advantage of this approach lies in its modularity, allowing for the synthesis of a wide range of analogs by simply varying the reagents in each step.

One-Pot Condensation Reactions

One-pot condensation reactions offer a more streamlined approach to the synthesis of substituted nicotinonitriles by combining multiple reaction steps into a single procedural operation without the isolation of intermediates. This methodology is highly valued for its efficiency, reduced solvent usage, and decreased waste generation.

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the target molecule, can often be achieved through one-pot multi-component reactions. For example, a common approach involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). While not a direct synthesis of this compound, this method highlights the feasibility of constructing the core nicotinonitrile structure in a single step. Adapting such a reaction by choosing appropriate starting materials could potentially lead to the desired product or a close precursor. For instance, using a β-ketoester as the ketone component can introduce functionality that can be later converted to the ethoxy group.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

| Ketone/Aldehyde | Malononitrile | Ammonium Acetate | Ethanol | 2-Amino-3-cyanopyridine |

| Enamino Keto Ester | Vilsmeier Reagent | - | - | 4-Halonicotinic Acid Ester |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for introducing nucleophiles, such as alkoxy groups, onto an aromatic ring that is activated by electron-withdrawing groups. This strategy is particularly relevant for the synthesis of this compound, where an ethoxy group is present on the pyridine ring.

A plausible and efficient route involves the use of a precursor such as 6-chloro-5-methylnicotinonitrile . The chlorine atom at the 6-position of the pyridine ring, activated by the electron-withdrawing cyano group, can be readily displaced by an ethoxide nucleophile. This reaction is typically carried out by treating the chloro-substituted nicotinonitrile with a source of ethoxide, such as sodium ethoxide, in an appropriate solvent like ethanol. The reaction generally proceeds under mild to moderate conditions to afford the desired this compound in good yield. The availability of the chloro precursor is a key factor in the viability of this approach.

| Substrate | Nucleophile | Product |

| 6-Chloro-5-methylnicotinonitrile | Sodium Ethoxide | This compound |

Modern Synthetic Techniques and Catalysis

To overcome the limitations of conventional methods, modern synthetic techniques are increasingly being employed for the synthesis of heterocyclic compounds. These methods often offer advantages such as reduced reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and cleaner reaction profiles.

In the context of synthesizing this compound and its analogs, microwave heating can be applied to various reaction types, including one-pot condensations and nucleophilic aromatic substitutions. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate can be significantly expedited under microwave irradiation in the absence of a solvent. This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. Similarly, nucleophilic aromatic substitution reactions to introduce the ethoxy group can also benefit from microwave heating, potentially allowing for lower reaction temperatures and shorter durations compared to conventional heating methods.

| Reaction Type | Conventional Heating | Microwave-Assisted |

| One-pot cyanopyridine synthesis | Hours | Minutes |

| Nucleophilic Aromatic Substitution | Hours | Minutes to Hours |

Continuous Flow Synthesis Optimization

Continuous flow chemistry has gained significant traction in both academic and industrial settings as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Key advantages of flow synthesis include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for straightforward scaling-up.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable manufacturing processes. While specific studies detailing the green synthesis of this exact molecule are not extensively documented, the broader strategies for creating pyridine and nicotinonitrile derivatives offer a framework for how such a synthesis could be approached. ijarsct.co.innih.gov The core objective is to minimize the environmental impact by adhering to the twelve principles of green chemistry, which advocate for waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency, among others. nih.govjetir.org

A greener synthesis of this compound would ideally involve the use of non-toxic, biodegradable, and readily available starting materials. rsc.org The selection of solvents is a key aspect, with a preference for greener alternatives like water, ethanol, or deep eutectic solvents over traditional volatile organic compounds. ijarsct.co.inresearchgate.net Furthermore, the development of catalytic reactions is paramount, as catalysts can enable more efficient and selective transformations under milder conditions, thereby reducing energy consumption and the formation of byproducts. rsc.orgmdpi.com

Methodologies such as microwave-assisted synthesis and ultrasound-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine derivatives. ijarsct.co.innih.gov These techniques offer a significant advantage over conventional heating methods. Additionally, one-pot multicomponent reactions are a hallmark of green chemistry, as they streamline synthetic sequences, reduce the need for intermediate purification steps, and consequently minimize solvent usage and waste generation. nih.govnih.gov

The following table outlines the key principles of green chemistry and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize the generation of waste products. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing and generating substances with little to no toxicity to humans and the environment. |

| Designing Safer Chemicals | While the target molecule is fixed, this principle can apply to the selection of reagents and intermediates. |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents like water or ethanol, or exploring solvent-free conditions. uniroma1.it |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave or ultrasound irradiation instead of conventional heating. skpharmteco.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where feasible. |

| Reduce Derivatives | Avoiding the use of protecting groups or unnecessary functional group modifications to reduce reaction steps and waste. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to increase efficiency and reduce waste. biosynce.com |

| Design for Degradation | While not directly related to synthesis, considering the environmental fate of any byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents. |

Chemical Reactivity and Transformation of 6 Ethoxy 5 Methylnicotinonitrile:

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic is the basis for several important transformations.

The nitrile group of 6-ethoxy-5-methylnicotinonitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate, which can sometimes be isolated.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. Subsequent tautomerization of the resulting imidic acid intermediate leads to the formation of 6-ethoxy-5-methylnicotinamide. Further hydrolysis of the amide yields 6-ethoxy-5-methylnicotinic acid.

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by the solvent to form the imidic acid, which then tautomerizes to the amide. Continued hydrolysis under basic conditions will lead to the formation of the corresponding carboxylate salt.

Table 1: Hydrolysis and Amidation of this compound

| Reactant | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₃O⁺, heat | 6-Ethoxy-5-methylnicotinamide | 6-Ethoxy-5-methylnicotinic acid |

The nitrile group is susceptible to reduction by various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second addition to the intermediate imine, ultimately yielding (6-ethoxy-5-methylpyridin-3-yl)methanamine after an aqueous workup.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde. This transformation stops at the imine stage, which is then hydrolyzed upon workup to afford 6-ethoxy-5-methylnicotinaldehyde.

Table 2: Reductive Transformations of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. LiAlH₄; 2. H₂O | (6-ethoxy-5-methylpyridin-3-yl)methanamine |

Nitriles can participate in cycloaddition reactions, acting as a two-π-electron component. wikipedia.orgnumberanalytics.com A notable example is the [3+2] cycloaddition with an azide (B81097), such as sodium azide, to form a tetrazole ring. tandfonline.comtandfonline.com In this reaction, the nitrile group of this compound would react with the azide to yield 5-(6-ethoxy-5-methylpyridin-3-yl)tetrazole. These reactions are often catalyzed by a Lewis acid. tandfonline.com

Pyridine (B92270) Ring Derivatizations

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles. wikipedia.org The presence of the ethoxy and methyl substituents further modifies this reactivity. nih.gov

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the substituents on the ring play a crucial role. The ethoxy group at position 6 and the methyl group at position 5 are both electron-donating groups, which activate the ring towards electrophilic attack. The directing effect of these groups would favor substitution at the C2 and C4 positions. However, the inherent deactivation of the pyridine ring means that harsh reaction conditions may still be required.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). wikipedia.orgbyjus.com In this compound, the C6 position is already substituted with an ethoxy group. While this group is not a typical leaving group, under forcing conditions, nucleophilic attack at the C2 or C4 positions could be possible, especially if a leaving group is present at one of these positions. The presence of electron-withdrawing groups on the ring generally enhances the rate of nucleophilic aromatic substitution. wikipedia.orgbyjus.com

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. wikipedia.org Treatment of this compound with a peracid, such as peracetic acid or perbenzoic acid, would likely yield this compound 1-oxide. This transformation can be useful as the N-oxide can facilitate certain substitution reactions on the pyridine ring. wikipedia.org

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. rsc.orgorganic-chemistry.org Using catalysts like platinum oxide or rhodium on carbon under hydrogen pressure, this compound can be converted to 6-ethoxy-5-methylpiperidine-3-carbonitrile. rsc.org The stereochemistry of the resulting piperidine would depend on the specific catalyst and reaction conditions used. Milder reducing agents like samarium diiodide in the presence of water have also been shown to reduce pyridine derivatives to piperidines. clockss.org

Table 3: Oxidative and Reductive Modifications of the Pyridine Ring

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | RCO₃H (Peracid) | This compound 1-oxide |

| This compound | H₂, PtO₂ or Rh/C | 6-Ethoxy-5-methylpiperidine-3-carbonitrile |

Influence of Ethoxy and Methyl Substituents on Regioselectivity and Reactivity

The chemical behavior of the nicotinonitrile ring in this compound is significantly directed by the electronic properties of its substituents. The ethoxy group at the 6-position and the methyl group at the 5-position collectively influence the electron density of the pyridine ring, thereby affecting its reactivity and the regioselectivity of its transformations.

The methyl group (-CH₃) at the 5-position is a simple alkyl group and primarily exerts a weak electron-donating inductive effect (+I). This effect further increases the electron density of the pyridine ring, albeit to a lesser extent than the ethoxy group.

The combination of these two electron-donating groups makes the pyridine ring of this compound more electron-rich than unsubstituted nicotinonitrile. This increased electron density can influence several types of reactions:

Electrophilic Aromatic Substitution: While pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, the presence of activating groups like ethoxy and methyl can facilitate such reactions. However, the nitrogen atom still deactivates the ring, particularly at the 2-, 4-, and 6-positions.

Nucleophilic Aromatic Substitution (SNA_r): The electron-donating nature of the substituents would generally disfavor S_NAr reactions on the pyridine ring itself. However, if a leaving group were present at a suitable position, the outcome of the reaction would be modulated by these substituents.

Acidity of Ring-Associated Protons: The electron-donating groups increase the electron density on the ring carbons, which can slightly decrease the acidity of the aromatic protons compared to unsubstituted nicotinonitrile.

The regioselectivity of reactions is also guided by these substituents. For instance, in electrophilic attack, the directing influence of the ethoxy and methyl groups would need to be considered in conjunction with the inherent reactivity pattern of the pyridine ring.

Formation of Fused and Polycyclic Systems

The nicotinonitrile scaffold is a valuable building block for the synthesis of fused and polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Annulation Reactions Leading to Bicyclic Scaffolds

Annulation reactions involving the cyano and adjacent ring positions of nicotinonitrile derivatives can lead to the formation of various bicyclic systems, most notably thieno[2,3-b]pyridines. These reactions typically involve the reaction of the nicotinonitrile with a sulfur-containing reagent.

Another approach involves the reaction of a nicotinonitrile derivative that has an activated methylene (B1212753) group adjacent to the cyano group with a source of sulfur, such as elemental sulfur or carbon disulfide. This leads to the formation of a thiophene (B33073) ring fused to the pyridine core. The reaction of 3-cyanopyridine-2(1H)-thione with compounds containing a halogen atom adjacent to an active methylene group is a known method for synthesizing thieno[2,3-b]pyridines. abertay.ac.uk

| Reactant 1 | Reactant 2 | Product | Reference |

| Pyridine-2(1H)-thione derivative | α-haloketone/ester | Thieno[2,3-b]pyridine | researchgate.net |

| 3-Cyanopyridine-2(1H)-thione | Halogenated active methylene compound | Thieno[2,3-b]pyridine | abertay.ac.uk |

Synthesis of Complex Polyheterocyclic Architectures

The functional groups on the this compound core can be manipulated to build more complex polyheterocyclic structures. For example, the cyano group can participate in cycloaddition reactions or can be converted to other functional groups that can then be used in further cyclization steps.

A patent application describes 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives, indicating that the nicotinonitrile moiety can be a substituent on a more complex fused heterocyclic system. google.com This suggests that a precursor derived from this compound could be used to synthesize such elaborate molecules.

The synthesis of these complex structures often involves a multi-step sequence. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which is then used in an amide coupling followed by a cyclization to form a new heterocyclic ring. Alternatively, the pyridine ring itself can be part of a larger fused system, and the substituents can be installed at a later stage of the synthesis.

Derivatization Strategies for Structural Diversification

The this compound scaffold can be further modified to create a library of related compounds for various applications.

Functional Group Interconversions at the Nicotinonitrile Core

The cyano group of the nicotinonitrile is a versatile functional handle that can be converted into a variety of other functional groups. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative). This transformation is fundamental in the synthesis of many biologically active molecules.

Reduction: The nitrile can be reduced to a primary amine (aminomethylpyridine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Nucleophiles: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.

| Starting Material | Reagent(s) | Product Functional Group | General Reference |

| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic acid / Amide | solubilityofthings.com |

| Nitrile | LiAlH₄ or H₂/catalyst | Primary amine | fiveable.me |

Introduction of Diverse Substituents via Coupling Reactions

Modern cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for introducing a wide range of substituents onto a pyridine ring. nih.gov While direct examples for this compound are not extensively documented, the principles can be applied to a suitably functionalized precursor, typically a halonicotinonitrile.

For instance, a 2- or 4-chloro-nicotinonitrile derivative can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. researchgate.netlibretexts.orgresearchgate.net Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl substituents. nih.gov The presence of the ethoxy and methyl groups would influence the reactivity of the halogenated precursor in these coupling reactions. A study on 6-alkoxy-5-aryl-3-pyridinecarboxamides demonstrated the use of Suzuki-Miyaura reactions to introduce the aryl group at the 5-position. nih.gov

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | General Reference |

| Suzuki-Miyaura | Halonicotinonitrile, Boronic acid | Pd catalyst, base | Aryl/heteroaryl-substituted nicotinonitrile | researchgate.netlibretexts.orgresearchgate.net |

| Sonogashira | Halonicotinonitrile, Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted nicotinonitrile | nih.gov |

Applications of 6 Ethoxy 5 Methylnicotinonitrile in Advanced Synthesis and Materials Science:

Contributions to Advanced Materials Research

Development of Functional Polymers and Liquid Crystals

The unique combination of a polar nitrile group, an electron-donating ethoxy substituent, and a sterically influential methyl group on a pyridine (B92270) framework suggests that 6-Ethoxy-5-methylnicotinonitrile could be a valuable monomer or building block in materials science.

Functional Polymers:

The pyridine ring is a key component in a variety of functional polymers, prized for its Lewis basicity and its ability to participate in a range of chemical reactions. nih.gov Polymers containing pyridine moieties have found applications in areas such as metal ion chelation, catalysis, and the development of self-assembling materials. nih.govresearchgate.net The nitrile group of this compound could also be a site for post-polymerization modification, potentially being converted to other functional groups like amines or carboxylic acids, which would further enhance the polymer's functionality.

The synthesis of polymers from pyridine-containing monomers can be achieved through various methods, including ring-opening metathesis polymerization (ROMP) and the formation of polyurethane-ureas where diaminopyridine derivatives act as chain extenders. nih.govresearchgate.net While no specific studies detail the polymerization of this compound, its structure suggests it could potentially be incorporated into polymer backbones to impart specific electronic and coordination properties.

Liquid Crystals:

The field of liquid crystals heavily relies on the design of molecules with specific shapes and electronic properties to induce mesophase behavior. wikipedia.org Pyridine-based compounds are of significant interest in this area due to the dipole moment and geometric influence of the nitrogen atom within the aromatic ring, which can affect the formation and stability of liquid crystalline phases. informahealthcare.comnih.gov

The molecular structure of this compound possesses several features that are desirable for the formation of liquid crystals:

A Rigid Core: The substituted pyridine ring provides a rigid structural element.

Anisotropy: The elongated shape of the molecule could lead to the anisotropic packing necessary for mesophase formation.

Research on other alkoxy-substituted pyridine derivatives has shown that these molecules can exhibit various liquid crystalline phases, such as nematic and smectic phases. informahealthcare.comresearchgate.net The length of the alkoxy chain is a key determinant of the type of mesophase observed. researchgate.net While no specific data exists for this compound, it is plausible that it could serve as a component in liquid crystalline mixtures or, with appropriate modification, exhibit mesomorphic properties itself.

Due to the lack of specific experimental research on this compound in the context of functional polymers and liquid crystals, no data tables on its polymerization or mesomorphic properties can be provided at this time. The discussion above is based on the known properties of related chemical structures.

Computational and Theoretical Studies on 6 Ethoxy 5 Methylnicotinonitrile:

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its stability and reactivity. For 6-ethoxy-5-methylnicotinonitrile, such studies, while not extensively published, would typically involve methods like Density Functional Theory (DFT) to map out the electron density surface. These calculations would reveal the locations of electron-rich and electron-deficient regions, which are crucial for predicting how the molecule might interact with other chemical species. The nitrile (-CN) group, being strongly electron-withdrawing, and the ethoxy (-OCH2CH3) group, an electron-donating group, are expected to significantly influence the electronic landscape of the pyridine (B92270) ring.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and orientation of a small molecule, or ligand, within the active site of a larger molecule, such as a protein. Although specific docking studies for this compound are not widely reported in publicly accessible literature, the general methodology provides a framework for how such an investigation would proceed.

The process involves creating a three-dimensional model of this compound and a target protein of interest. A docking algorithm then systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The results can identify plausible binding modes and estimate the strength of the interaction, offering insights into the molecule's potential as a modulator of the protein's function.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis of this compound would focus on the rotational barriers of the ethoxy group and the methyl group attached to the pyridine ring. Understanding the preferred conformations and the energy required to transition between them is key to comprehending its biological activity and physical properties.

Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms in the molecule over time. An MD simulation would track the trajectory of each atom, governed by a force field that approximates the quantum mechanical interactions. This allows for the exploration of the conformational landscape and the identification of the most stable and frequently occurring shapes of the molecule in a simulated environment, such as in a solvent.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can also be employed to predict the chemical reactivity of this compound and to propose mechanisms for its reactions. By analyzing the electronic structure, particularly the distribution of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack.

Mechanistic Investigations of 6 Ethoxy 5 Methylnicotinonitrile and Analogues in Biological Systems in Vitro :

Enzyme Inhibition Studies and Mechanism of Action (e.g., DHODH, 15-PGDH, Mycobacterial ATP Synthase)

The nicotinonitrile scaffold, a core component of 6-Ethoxy-5-methylnicotinonitrile, is a recognized pharmacophore in the development of various enzyme inhibitors. researchgate.net Analogues and derivatives based on this structure have been investigated for their inhibitory effects against a range of critical enzymes implicated in disease, including dihydroorotate (B8406146) dehydrogenase (DHODH), 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and mycobacterial ATP synthase.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for cancer therapy. nih.gov Inhibition of DHODH can lead to S-phase cell cycle arrest and apoptosis. nih.gov A significant number of small molecules that activate the p53 tumor suppressor pathway have been identified as DHODH inhibitors. nih.gov For instance, a structure-activity relationship (SAR) study of various analogues of a tetrahydroindazole (B12648868) compound (HZ00) identified potent DHODH inhibitors in the nanomolar range. nih.gov While research on this compound is specific, the broader class of compounds containing pyridine (B92270) and nitrile moieties has shown relevance in targeting enzymes like DHODH. nih.govnih.gov The inhibitor brequinar, for example, interacts with key residues in the DHODH binding site, and other inhibitors have been designed to form similar interactions, such as salt bridges with arginine residues.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): 15-PGDH is the primary enzyme responsible for the degradation and inactivation of prostaglandins (B1171923) like PGE2. nih.govmdpi.com Inhibiting this enzyme can ameliorate conditions associated with inflammation and promote tissue regeneration. nih.govmdpi.com Studies on inhibitors like SW033291 have shown that blocking 15-PGDH can reduce apoptosis and fibrosis in preclinical models. nih.govmdpi.com The mechanisms of various inhibitors against human 15-PGDH have been investigated to understand their structure-activity relationships. researchgate.net

Mycobacterial ATP Synthase: The ATP synthase is a critical enzyme for energy production in Mycobacterium tuberculosis. nih.gov The diarylquinoline series of compounds, which includes TMC207 (bedaquiline), specifically targets this enzyme. nih.gov These inhibitors bind to subunit c of the mycobacterial ATP synthase, leading to bacterial death. nih.gov A crucial aspect of these inhibitors is their selectivity for the mycobacterial enzyme over the human mitochondrial homologue, which is essential for minimizing toxicity. nih.gov TMC207, for example, displays over 20,000-fold lower sensitivity for human mitochondrial ATP synthase compared to the mycobacterial enzyme. nih.gov

Table 1: Examples of Enzyme Inhibition by Nicotinonitrile Analogues and Related Compounds

| Compound/Class | Target Enzyme | IC50 | Mechanism/Significance |

|---|---|---|---|

| (R)-HZ00 | Human DHODH | 1.0 µM | More potent enantiomer; inhibits pyrimidine biosynthesis. nih.gov |

| HZ05 | Human DHODH | Nanomolar range | Analogue of HZ00 with significantly improved potency. nih.gov |

| TMC207 | Mycobacterial ATP Synthase | 10 nM | Highly specific inhibition of bacterial energy production. nih.gov |

| Nicotinonitrile Hybrids | PIM-1 Kinase | 343.87 nM (Compound 26) | Dual inhibition of PIM-1 and HDAC. researchgate.net |

| Nicotinamide (B372718) Derivatives | ALKBH2 | 0.031 µM (AH2-15c) | Potent and selective inhibition of a DNA demethylase. nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of nicotinonitrile derivatives is highly dependent on their chemical structure, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their activity as therapeutic agents. nih.govnih.gov These studies explore how modifications to the core scaffold and its substituents influence target binding and cellular effects.

For nicotinonitrile-based compounds, SAR analyses have revealed key structural requirements for potent biological activity. In a series of quinazoline (B50416) derivatives designed as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, modifications at various positions of the quinazolin-4-one ring were explored. mdpi.com Introducing an ethoxy group significantly increased inhibitory activity, while substituting the acetanilide (B955) ring with halogens (Br, Cl, F) also led to excellent inhibition of CDK9. mdpi.com This suggests that both electronic and steric factors play a crucial role in the interaction with the enzyme's active site. mdpi.com

In the development of nicotinamide derivatives as inhibitors of the DNA demethylase ALKBH2, a potent and selective inhibitor was discovered (AH2-15c, IC50 = 0.031 µM). nih.gov However, its cellular activity was limited by poor cell membrane permeability due to a carboxyl group. nih.gov The un-hydrolyzed ester counterpart (AH2-14c) showed superior cellular effects by directly binding to ALKBH2 and increasing DNA methylation, highlighting the importance of physicochemical properties for biological efficacy. nih.gov

Similarly, for small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), screening of various N-methylated scaffolds identified quinolinium as a promising structure with low micromolar inhibition. nih.gov Docking studies revealed that selective binding to the substrate-binding site residues drives the intermolecular interactions necessary for potent NNMT inhibition. nih.gov These examples underscore a common theme in the SAR of nicotinonitrile analogues: specific substitutions on the heterocyclic ring system are critical for optimizing potency and selectivity against biological targets.

Table 2: Summary of Structure-Activity Relationship Findings for Nicotinonitrile Analogues

| Compound Series | Target | Key SAR Finding | Reference Compound/Group |

|---|---|---|---|

| Quinazolin-4-ones | CDK9 | Introduction of an ethoxy group increased inhibitory activity by ~6-fold. | Hit Compound 1 (IC50 = 0.644 µM) vs. Compound 7 (IC50 = 0.115 µM) mdpi.com |

| Quinazolin-4-ones | CDK9 | Halogen substitution (Br, Cl, F) at the p-position of the acetanilide ring resulted in excellent inhibition. | Compounds 9-11 mdpi.com |

| Nicotinamide Derivatives | ALKBH2 | A carboxyl group led to high potency but low cell permeability; the ester form was more effective in cells. | AH2-15c (acid) vs. AH2-14c (ester) nih.gov |

| NNMT Inhibitors | NNMT | Quinolinium scaffold identified as a potent core structure for inhibition. | N-methylated quinolinium, isoquinolinium, pyrididium analogues nih.gov |

Cellular Pathway Modulation (e.g., cell-cycle disruption, apoptotic processes)

Nicotinonitrile derivatives have been shown to exert strong antiproliferative activity by modulating fundamental cellular pathways, including the cell cycle and apoptosis. nih.gov The dysregulation of these processes is a hallmark of cancer, making them key targets for therapeutic intervention. mdpi.com

In vitro studies on a novel series of nicotinonitrile derivatives demonstrated their ability to induce apoptosis and cause cell cycle arrest in colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.gov The mechanism of action was linked to the inhibition of tyrosine kinase (TK), a critical enzyme in cell signaling pathways that control growth and proliferation. nih.gov The most potent compounds in this series, 8 and 5g, inhibited TK by 86% and 89% respectively, with IC50 values of 311 and 352 nM. nih.gov

The induction of apoptosis by these derivatives occurs through the intrinsic, or mitochondrial, pathway. nih.gov This is evidenced by a significant (3- to 6-fold) induction of caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase in the intrinsic pathway, which, once activated, proceeds to activate executioner caspases like caspase-3, leading to the cleavage of cellular proteins and programmed cell death. nih.govmdpi.com The cleavage of Poly(ADP-ribose) polymerase (PARP) by caspase-3 is a key indicator of apoptosis. mdpi.com

Furthermore, the inhibition of critical signaling pathways such as the Akt/mTOR pathway can also lead to cell cycle arrest and apoptosis. mdpi.com Downregulation of Pim-1 kinase, a target for some cyanopyridine compounds, has been reported to cause cell cycle arrest and increase apoptosis in several cancer types. nih.gov Some nicotinonitrile hybrids have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase. researchgate.net This demonstrates that the nicotinonitrile scaffold can be incorporated into molecules that modulate multiple interconnected cellular pathways to achieve an antiproliferative effect.

Table 3: Effects of Nicotinonitrile Derivatives on Cellular Pathways

| Derivative | Cell Line | IC50 (Antiproliferative) | Cellular Effect | Mechanism |

|---|---|---|---|---|

| 5g | HCT-116, MCF-7 | ~1-3 µM | Induces apoptosis, arrests cell cycle | Tyrosine kinase inhibition (IC50 = 352 nM) nih.gov |

| 7i | HCT-116, MCF-7 | ~1-3 µM | Induces apoptosis, arrests cell cycle | Tyrosine kinase inhibition nih.gov |

| 8 | HCT-116, MCF-7 | ~1-3 µM | Induces apoptosis, arrests cell cycle | Tyrosine kinase inhibition (IC50 = 311 nM) nih.gov |

| 9 | HCT-116, MCF-7 | ~1-3 µM | Induces apoptosis, arrests cell cycle | Tyrosine kinase inhibition nih.gov |

| Hybrid 26 | MCF-7 | Not specified | Induces apoptosis, arrests cell cycle at G2/M phase | Dual PIM-1/HDAC inhibition researchgate.net |

Modulation of Epigenetic Regulators (e.g., Histone Modifying Enzymes)

Epigenetic modifications, which are reversible chemical changes to DNA and histone proteins, play a crucial role in regulating gene expression without altering the DNA sequence. nih.govnih.gov Enzymes that mediate these modifications, such as histone deacetylases (HDACs) and histone methyltransferases, are often dysregulated in diseases like cancer, making them attractive therapeutic targets. nih.govmdpi.com The nicotinonitrile scaffold has been successfully utilized to develop modulators of these epigenetic regulators.

One notable example involves the design of dual PIM-1/HDAC inhibitor hybrids using 3-cyanopyridines as a key structural component. researchgate.net PIM-1 is a proto-oncogene kinase, while HDACs are enzymes that remove acetyl groups from histones, generally leading to chromatin compaction and gene silencing. researchgate.netnih.gov A hybrid compound, designated as 26 , demonstrated potent inhibitory activity against both PIM-1 kinase (IC50 = 343.87 nM) and HDAC enzymes. researchgate.net This dual activity is significant as it can simultaneously target multiple oncogenic pathways.

The modulation of histone modifying enzymes can profoundly impact cellular processes. Histone deacetylase inhibitors (HDACIs) can alter both histone and non-histone proteins, leading to decreased cancer cell invasion, sensitization to chemotherapy, and promotion of apoptosis. researchgate.net The nicotinonitrile hybrid 26 was shown to induce apoptosis and cause cell cycle arrest in MCF-7 breast cancer cells, confirming the therapeutic potential of targeting these epigenetic pathways. researchgate.net

Beyond HDACs, other epigenetic regulators are also being explored. For instance, nicotinamide derivatives have been developed as potent and selective inhibitors of ALKBH2, a DNA demethylase, which could serve as a tool for studying disease progression in cancers where it is highly expressed, such as glioblastoma. nih.gov These findings indicate that the versatile nicotinonitrile chemical structure can be adapted to create specific inhibitors for various classes of histone and DNA modifying enzymes.

In Vitro Antimicrobial and Antiviral Mechanism Research

The pyridine nucleus, a core feature of this compound, is considered a "privileged nucleus" in medicinal chemistry due to its presence in numerous compounds with a wide range of therapeutic properties, including antimicrobial and antiviral activities. mdpi.com Consequently, various nicotinonitrile derivatives have been synthesized and evaluated for their potential as antimicrobial and antiviral agents in vitro.

Several studies have reported the synthesis of novel nicotinonitrile derivatives and their subsequent screening against various pathogens. nih.govfigshare.com For example, a series of nicotinonitrile-coumarin hybrids were synthesized and tested against different Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting promising antibacterial activity. figshare.com Another study detailed the synthesis of bis-nicotinonitrile derivatives and evaluated their activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. mdpi.comnih.gov

The mechanism of action for many of these compounds is still under investigation, but it often involves targeting essential cellular processes in the pathogen. nih.gov In the context of antiviral research, nucleoside analogues are a major class of drugs that can inhibit viral replication by acting as chain terminators during DNA or RNA synthesis or through lethal mutagenesis. nih.gov While not nucleosides themselves, nicotinonitrile derivatives can be incorporated into more complex molecules that target viral enzymes. For instance, some amidine derivatives have been investigated as potential viral entry inhibitors against coronaviruses by targeting host proteases like TMPRSS2. mdpi.com The broad-spectrum potential of the nicotinonitrile scaffold continues to make it an attractive starting point for the development of new anti-infective agents. researchgate.netmdpi.com

Table 4: In Vitro Antimicrobial Activity of Selected Nicotinonitrile Derivatives

| Compound Class | Test Organisms | Activity Noted |

|---|---|---|

| Nicotinonitrile-Coumarin Hybrids (5a, 5b) | Gram-positive and Gram-negative bacteria | Compounds 5a and 5b were the most promising antibacterial agents in the series. figshare.com |

| Bis-nicotinonitrile Derivatives (4a-c) | Staphylococcus aureus, Micrococcus luteus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger | Showed in vitro antibacterial activity against the tested strains. mdpi.comnih.gov |

| Thiazole-Pyridine Hybrids (94a-c) | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, C. albicans | Effective against all tested bacterial and fungal strains. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.